molecular formula C14H10O5 B1599855 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid CAS No. 927676-33-3

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B1599855
CAS No.: 927676-33-3
M. Wt: 258.23 g/mol
InChI Key: UCBTVMWOHPIRJE-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a carboxyl group and a hydroxyl group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in condensation reactions, esterification, and Suzuki coupling reactions . It interacts with enzymes such as beta-lactamase, which is involved in antibiotic resistance mechanisms . The interaction with beta-lactamase involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thereby preventing the breakdown of beta-lactam antibiotics.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocellular carcinoma cells, this compound, when used in combination with other therapeutic agents, can enhance the efficacy of chemotherapy by generating reactive oxygen species (ROS) under ultrasound irradiation . This leads to increased cell death and reduced tumor growth. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme. For example, the compound inhibits beta-lactamase by forming a stable complex with the enzyme, preventing it from hydrolyzing beta-lactam antibiotics . Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, the compound can induce toxic effects, including oxidative stress and cell death. These adverse effects are likely due to the generation of reactive oxygen species and the disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of aromatic compounds . The compound interacts with enzymes such as trans-cinnamate 4-monooxygenase, which is involved in the hydroxylation of cinnamate to produce various polyphenolic compounds. These interactions can influence metabolic flux and the levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, particularly in the context of its interactions with enzymes and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and cellular responses to environmental stimuli.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-carboxybenzaldehyde with 3-hydroxybenzoic acid in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(4-carboxyphenyl)-3-oxobenzoic acid, while reduction of the carboxyl group can produce 4-(4-carboxyphenyl)-3-hydroxybenzyl alcohol.

Scientific Research Applications

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-(4-Carboxyphenyl)-3-hydroxybenzoic acid can be compared with other similar compounds such as:

    4-Carboxyphenylboronic acid: This compound also contains a carboxyl group attached to a benzene ring but has a boronic acid group instead of a hydroxyl group.

    3-Hydroxybenzoic acid: This compound lacks the additional carboxyl group present in this compound.

Properties

IUPAC Name

4-(4-carboxyphenyl)-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBTVMWOHPIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467574
Record name 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927676-33-3
Record name 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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